molecular formula C16H14O B8168903 1-Ethyl-3-(4-ethynylphenoxy)benzene

1-Ethyl-3-(4-ethynylphenoxy)benzene

Cat. No.: B8168903
M. Wt: 222.28 g/mol
InChI Key: JBGODYFIMSEGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(4-ethynylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethyl group at the first position and a 4-ethynylphenoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(4-ethynylphenoxy)benzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where an ethyl group is introduced to the benzene ring. This is followed by the attachment of the 4-ethynylphenoxy group through a nucleophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using catalysts such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3). The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(4-ethynylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-3-(4-ethynylphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-ethynylphenoxy)benzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The benzene ring can also undergo electrophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(4-ethynylphenyl)benzene: Similar structure but lacks the phenoxy group.

    1-Ethyl-3-(4-ethynylphenoxy)toluene: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

1-Ethyl-3-(4-ethynylphenoxy)benzene is unique due to the presence of both an ethyl group and a 4-ethynylphenoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-ethyl-3-(4-ethynylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-3-13-8-10-15(11-9-13)17-16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGODYFIMSEGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.